molecular formula C7H11ClN2 B15334351 5-chloro-1-methyl-3-propyl-1H-pyrazole CAS No. 29938-64-5

5-chloro-1-methyl-3-propyl-1H-pyrazole

Cat. No.: B15334351
CAS No.: 29938-64-5
M. Wt: 158.63 g/mol
InChI Key: KZRXHMCRDXDCMM-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis 5-Chloro-1-methyl-3-propyl-1H-pyrazole (CAS 29938-64-5) is a pyrazole derivative with substituents at positions 1 (methyl), 3 (propyl), and 5 (chloro) on the heterocyclic ring. Its molecular formula is C₇H₁₀ClN₂, with a molecular weight of 157.62 g/mol .

Safety Data Sheets (SDS) recommend handling in ventilated areas, using personal protective equipment (PPE), and storing in cool, dry conditions away from incompatible materials .

Properties

CAS No.

29938-64-5

Molecular Formula

C7H11ClN2

Molecular Weight

158.63 g/mol

IUPAC Name

5-chloro-1-methyl-3-propylpyrazole

InChI

InChI=1S/C7H11ClN2/c1-3-4-6-5-7(8)10(2)9-6/h5H,3-4H2,1-2H3

InChI Key

KZRXHMCRDXDCMM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C(=C1)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-propyl-1H-pyrazole with methylating agents under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions, thereby enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-propyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, pyrazoline derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

5-chloro-1-methyl-3-propyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its role in developing new therapeutic agents, particularly in the treatment of infectious diseases and inflammation.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-propyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position)
5-Chloro-1-methyl-3-propyl-1H-pyrazole 29938-64-5 C₇H₁₀ClN₂ 157.62 1: Methyl; 3: Propyl; 5: Chloro
5-Chloro-3-phenyl-1-(propan-2-yl)-1H-pyrazole 1495981-92-4 C₁₂H₁₃ClN₂ 220.70 1: Isopropyl; 3: Phenyl; 5: Chloro
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole Not provided C₁₀H₈ClN₃O₂ 237.64 1: Phenyl; 3: Methyl; 4: Nitro; 5: Chloro

Key Observations :

  • Bulkiness and Lipophilicity : The phenyl and isopropyl groups in analogs increase steric hindrance and lipophilicity compared to the methyl and propyl groups in the target compound .

Reactivity and Functionalization

  • Analogs with phenyl or nitro groups may exhibit divergent reactivity due to electronic or steric effects .
  • Stability : While the SDS for the target compound emphasizes stability in dry conditions, nitro-containing analogs (e.g., 5-chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole) may pose higher risks of decomposition or explosivity under heat or friction, though explicit data are unavailable .

Biological Activity

5-Chloro-1-methyl-3-propyl-1H-pyrazole is a heterocyclic compound that has garnered attention in various fields, including medicinal chemistry and agrochemicals, due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a five-membered ring containing two nitrogen atoms. The structural formula can be represented as follows:

C7H9ClN2\text{C}_7\text{H}_9\text{ClN}_2

The compound's unique substitutions—a chlorine atom at the 5-position, a methyl group at the 1-position, and a propyl group at the 3-position—enhance its reactivity and biological profile.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Minimum Bactericidal Concentration (MBC) μg/mL
Staphylococcus aureus0.220.25
Escherichia coli0.200.23

These findings suggest its potential as a therapeutic agent for treating bacterial infections .

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through various assays. In the carrageenan-induced paw edema model, it exhibited significant anti-inflammatory effects:

Assay Type Effect
Carrageenan-induced edemaSignificant reduction in paw swelling
Tail-flick assayIncreased pain threshold indicating analgesic effect

These results indicate that this compound may be useful in pain management therapies .

Antitumor Activity

Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. The mechanism appears to involve disruption of microtubule dynamics:

Cancer Cell Line Effect on Cell Proliferation
HeLa (Cervical Cancer)Inhibition of growth by 40% at 10 μM
MCF-7 (Breast Cancer)Induction of apoptosis at higher concentrations

The compound's interaction with microtubules leads to cell cycle arrest and apoptosis in cancer cells, highlighting its potential application in oncology .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The mechanisms include:

  • Antimicrobial Action : Inhibition of bacterial enzyme activity.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways by inhibiting cyclooxygenase enzymes.
  • Antitumor Mechanism : Disruption of tubulin polymerization, leading to cell cycle arrest at the S phase and promoting apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives derived from this compound:

  • Antimicrobial Evaluation : A study reported significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various bacterial strains.
  • Analgesic and Anti-inflammatory Studies : Utilizing models such as the tail-flick assay, researchers found promising analgesic effects warranting further investigation into therapeutic potential.
  • Antitumor Activity : Research indicated inhibition of cancer cell growth through disruption of microtubule dynamics, suggesting a mechanism similar to established chemotherapeutics .

Q & A

Q. What are the common synthetic routes for 5-chloro-1-methyl-3-propyl-1H-pyrazole, and how are reaction conditions optimized?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which involves formylation of substituted pyrazole precursors. A general procedure includes reacting precursors like 5-chloro-1,3-dimethyl-1H-pyrazole with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux conditions . Key parameters for optimization include reaction time (e.g., 1–10 hours), solvent systems (e.g., diethyl ether/hexane for purification), and stoichiometric ratios to achieve yields of 65–80%. Monitoring via thin-layer chromatography (TLC) with Rf values (e.g., 0.30–0.37 in diethyl ether/hexane) ensures progress .

Q. What spectroscopic techniques are standard for characterizing this compound?

Core characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and regiochemistry. For example, methyl groups resonate at δ 3.83–4.08 ppm, while propyl chains show signals at δ 0.92–2.82 ppm .
  • IR spectroscopy : Identifies functional groups, such as C=O stretches (~1680 cm⁻¹) in aldehyde derivatives .
  • Mass spectrometry (EI) : Fragmentation patterns (e.g., m/z 186 [M⁺] for the parent compound) validate molecular weight and stability .

Q. How can researchers assess the purity and stability of this compound during storage?

Purity is verified via elemental analysis (e.g., C, H, N content within ±0.2% of theoretical values) and HPLC with UV detection. Stability studies under controlled humidity (≤30%) and temperature (4°C) are recommended, with periodic NMR checks for degradation byproducts like chlorinated impurities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for structural confirmation?

Discrepancies often arise from dynamic processes (e.g., tautomerism) or impurities. Strategies include:

  • Variable-temperature NMR : To detect tautomeric shifts in the pyrazole ring .
  • High-resolution MS (HRMS) : Differentiates isotopic clusters from contaminants (e.g., Cl vs. adducts).
  • X-ray crystallography : Resolves absolute configuration using SHELXL for refinement, particularly for derivatives like this compound-4-carbaldehyde .

Q. What strategies are effective for introducing functional groups (e.g., aldehydes) at the 4-position of the pyrazole ring?

The Vilsmeier-Haack reaction is the primary method for formylation. For example, treating this compound with DMF/POCl₃ yields the 4-carbaldehyde derivative. Key considerations:

  • Electrophilic substitution : Electron-donating groups (e.g., methyl) enhance reactivity at the 4-position.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Q. How can computational methods predict the bioactivity of derivatives, and what experimental assays validate these predictions?

  • Docking studies : Use software like AutoDock to model interactions with targets (e.g., enzymes in antimicrobial pathways).
  • In vitro assays : Test derivatives against bacterial strains (e.g., E. coli) via MIC (minimum inhibitory concentration) assays. For example, analogs with trifluoromethyl groups show enhanced activity due to lipophilicity .

Q. What are the challenges in scaling up synthesis from lab to pilot scale, and how are they addressed?

  • Reaction exotherms : Use jacketed reactors with controlled cooling to prevent decomposition.
  • Purification : Switch from column chromatography to continuous distillation or recrystallization (e.g., using ethanol/water mixtures) .
  • Yield optimization : Statistical tools like Design of Experiments (DoE) identify critical factors (e.g., temperature, catalyst loading) .

Q. How do substituents (e.g., propyl vs. cyclopentyl) influence the compound’s reactivity in cross-coupling reactions?

  • Steric effects : Bulky groups (e.g., cyclopentyl) hinder Suzuki-Miyaura coupling at the 3-position.
  • Electronic effects : Electron-withdrawing substituents (e.g., Cl) activate the pyrazole ring for nucleophilic aromatic substitution. Comparative studies using Pd catalysts (e.g., Pd(PPh₃)₄) show varying yields (50–90%) based on substituent size .

Methodological Resources

  • Crystallography : SHELX programs (SHELXL for refinement, SHELXS for solution) are standard for determining crystal structures .
  • Data analysis : Use MestReNova for NMR processing and Gaussian for DFT calculations to predict spectroscopic properties .

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